molecular formula C8H13N5O B13039974 3-(2-Aminoethyl)-7-methyl-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one

3-(2-Aminoethyl)-7-methyl-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one

Cat. No.: B13039974
M. Wt: 195.22 g/mol
InChI Key: MTXXEHUZONTNPR-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-7-methyl-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-7-methyl-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by the addition of trifluoroacetic anhydride and methanesulfonic acid . The reaction mixture is then refluxed and subjected to reduced pressure concentration to yield the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves the use of readily available starting materials and efficient reaction conditions to minimize byproducts and waste. The final product is purified through crystallization and filtration techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-7-methyl-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the aminoethyl position.

Scientific Research Applications

3-(2-Aminoethyl)-7-methyl-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-7-methyl-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a P2X7 receptor antagonist, which plays a role in modulating neuroinflammation and mood disorders . The compound binds to the P2X7 ion channel, inhibiting its activity and reducing the production of proinflammatory cytokines such as IL-1β.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)-7-methyl-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one is unique due to its specific structural features and the presence of the aminoethyl group, which allows for diverse chemical modifications and potential biological activities. Its ability to act as a P2X7 receptor antagonist distinguishes it from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

IUPAC Name

3-(2-aminoethyl)-7-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C8H13N5O/c1-12-4-5-13-6(2-3-9)10-11-7(13)8(12)14/h2-5,9H2,1H3

InChI Key

MTXXEHUZONTNPR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(=NN=C2C1=O)CCN

Origin of Product

United States

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